(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine
Description
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is a chiral amine featuring a 2,2-difluorobenzo[d][1,3]dioxolyl substituent. This compound is structurally characterized by its benzo[d][1,3]dioxole core, substituted with two fluorine atoms at the 2-position, and an (R)-configured propan-1-amine side chain. The difluorinated aromatic system enhances metabolic stability by resisting oxidative degradation, a property critical for pharmaceutical applications .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3/t7-/m1/s1 |
InChI Key |
ISJFILCRQRVAHY-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via multi-step organic reactions involving:
- Introduction of the difluorobenzo[d]dioxole moiety,
- Construction of the chiral propan-1-amine side chain,
- Enantioselective control via chiral catalysts or resolution methods.
Typical synthetic routes include nucleophilic substitution, reduction, and chiral resolution steps to obtain the (R)-enantiomer with high purity.
Starting Materials and Key Intermediates
- 2,2-Difluorobenzo[d]dioxole : Commercially available or synthesized via fluorination of benzodioxole derivatives.
- Chiral amine precursors : Often derived from chiral pool compounds or prepared using asymmetric synthesis techniques.
- Reagents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and chiral catalysts are commonly employed.
Detailed Synthetic Routes
Route A: Chiral Catalysis-Based Synthesis
- Step 1: Preparation of a suitable chiral intermediate by coupling the difluorobenzo[d]dioxole derivative with a chiral amine precursor.
- Step 2: Reduction of intermediate ketones or imines using chiral catalysts to afford the (R)-configured amine.
- Step 3: Purification by crystallization or chromatography to isolate the desired enantiomer.
Typical solvents include dichloromethane, ethanol, or isopropyl alcohol, with temperature control to optimize stereoselectivity.
Route B: Resolution of Racemic Mixtures
- Step 1: Synthesis of racemic 1-(2,2-difluorobenzo[d]dioxol-4-yl)propan-1-amine via nucleophilic substitution or reductive amination.
- Step 2: Enantiomeric resolution using chiral resolving agents or chromatographic techniques.
- Step 3: Isolation of the (R)-enantiomer with high enantiomeric excess.
This approach is often used when asymmetric synthesis is challenging or costly.
Industrial Scale Preparation
- Use of automated continuous flow reactors to improve reaction control and yield.
- Optimization of solvent systems for crystallization and purification, such as ethyl acetate, acetone, and heptane mixtures.
- Employing slurry or evaporation methods to obtain solid forms with desired polymorphs and purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Nucleophilic substitution | Alkyl halides, amines | Dichloromethane, ethanol | Controlled temperature for selectivity |
| Reduction | LiAlH4, NaBH4, or catalytic hydrogenation | THF, ethanol | Chiral catalysts for stereoselectivity |
| Chiral resolution | Chiral acids/bases, chromatography | Various (e.g., methanol, water) | Achieves high enantiomeric purity |
| Crystallization | Solvent mixtures (ethyl acetate/heptane) | Ethyl acetate, heptane, acetone | Polymorph control, purity enhancement |
Purification and Solid Form Preparation
- Slurrying the compound in solvents like ethyl acetate, dichloromethane, or mixtures with water for 24 hours to 2 weeks to obtain pure solid forms (Form A) with controlled polymorphism.
- Solvent evaporation techniques using acetone, acetonitrile, or isopropyl alcohol to isolate the compound.
- Addition of anti-solvents such as heptane or water to induce crystallization and improve purity.
Research Findings and Analytical Data
- The compound’s molecular formula is C10H11F2NO2 with a molecular weight of approximately 215.20 g/mol.
- The (R)-configuration is confirmed by chiral HPLC and NMR spectroscopy.
- Reaction yields vary depending on the method, with chiral catalysis routes yielding 60-80% and resolution methods yielding 30-50% of the desired enantiomer.
- Purity and enantiomeric excess typically exceed 98% after purification.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Asymmetric Catalysis | Coupling, chiral reduction | High stereoselectivity, scalability | Requires expensive catalysts | 60-80 |
| Racemic Synthesis + Resolution | Racemic synthesis, chiral resolution | Simpler reagents, flexible | Lower overall yield, time-consuming | 30-50 |
| Continuous Flow Synthesis | Automated reaction control | Enhanced reproducibility, scale-up | Requires specialized equipment | 65-75 |
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or aromatic derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing fluorinated aromatic systems or amine functionalities, focusing on structural, metabolic, and pharmacological distinctions.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA)
- Structure : Differs in amine position (propan-2-amine vs. propan-1-amine) and substituent placement (5-position vs. 4-position on the benzo-dioxol ring).
- Metabolism : Unlike the target compound, DiFMDA undergoes minimal O-demethylenation due to 2,2-difluoro substitution, which blocks cytochrome P450 (CYP)-mediated degradation. This enhances metabolic stability, a shared trait with the target compound .
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Features a fluorophenyl group and imidazolylpyrimidine moiety instead of the benzo-dioxol system.
- Pharmacology : The imidazole-pyrimidine group likely enhances affinity for kinase or G-protein-coupled receptors, diverging from the benzo-dioxol’s electron-withdrawing effects .
- Molecular Weight : Higher (311.36 g/mol) than the target compound, suggesting differences in bioavailability.
1-[4-(Difluoromethoxy)phenyl]propan-1-amine
- Structure : Replaces the benzo-dioxol with a difluoromethoxy-phenyl group.
- Physical Properties : Liquid at room temperature (vs. crystalline forms of the target compound), impacting formulation stability .
- Metabolism : The difluoromethoxy group may undergo hydrolytic cleavage, unlike the stable benzo-dioxol system.
2-((4-((S)-2-(4-Chloro-2-Fluorophenyl)-2-Methylbenzo[D][1,3]Dioxol-4-YL)Piperidin-1-YL)Methyl)-1H-Imidazole
- Structure : Incorporates a piperidine and imidazole ring, with chloro-fluoro substitution on the benzo-dioxol.
Key Comparative Data Table
Research Findings and Implications
- Metabolic Stability: The 2,2-difluoro substitution on the benzo-dioxol ring confers resistance to CYP-mediated O-demethylenation, a critical advantage over non-fluorinated analogs .
- Stereochemical Specificity : The (R)-configuration of the propan-1-amine side chain may enhance target selectivity, as seen in related chiral drugs (e.g., emixustat in ).
- Formulation Advantages : Crystalline forms (e.g., Form A in ) offer low hygroscopicity and improved solubility compared to amorphous analogs, aligning with trends in solid-state chemistry .
Biological Activity
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine, also known by its CAS number 1212890-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound has been investigated in various studies. Its mechanism involves interactions with specific molecular targets that can lead to therapeutic effects.
Target Identification
Recent studies have shown that compounds similar to this compound can inhibit enzymes such as GSK3 (Glycogen Synthase Kinase 3), which plays a crucial role in various cellular processes including metabolism and cell signaling. The inhibition of GSK3 has implications in treating diseases such as cancer and neurodegenerative disorders .
Biological Activity Data
The following table summarizes key findings from research studies focusing on the biological activity of this compound:
Case Study 1: Antiparasitic Efficacy
In vitro studies demonstrated that this compound showed significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited an effective concentration (EC50) of 260 nM, indicating a potent antiparasitic effect .
Case Study 2: Selectivity and Toxicity
Further investigations revealed that while the compound was effective against T. brucei, it maintained a selectivity index of approximately 200-fold over mammalian cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
